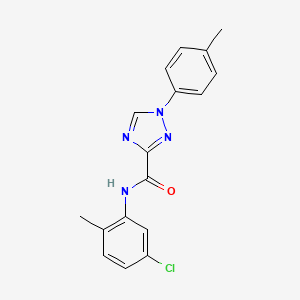![molecular formula C18H12N6O2 B13370793 N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine](/img/structure/B13370793.png)
N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine is a complex organic compound characterized by the presence of oxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives with nucleophiles in polar solvents
Major Products
The major products formed from these reactions include various substituted oxazole and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways .
Mechanism of Action
The mechanism of action of N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding and hydrophobic interactions, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine hydrochloride
- Oxazolo[5,4-b]pyridin-2(1H)-one
- N,N-diethyl-4-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]aniline
- 1-(Oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one
- 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-yn-1-one .
Uniqueness
N-[1,3]oxazolo[5,4-b]pyridin-2-yl-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-ylamino)phenyl]amine is unique due to its dual oxazole-pyridine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C18H12N6O2 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
1-N,4-N-bis([1,3]oxazolo[5,4-b]pyridin-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C18H12N6O2/c1-3-13-15(19-9-1)25-17(23-13)21-11-5-7-12(8-6-11)22-18-24-14-4-2-10-20-16(14)26-18/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
NXLUCRVLBLZPKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=N2)NC3=CC=C(C=C3)NC4=NC5=C(O4)N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B13370712.png)
![6-(1,3-Benzodioxol-5-yl)-3-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370713.png)

![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370734.png)
![2-phenyl-2H-[1,2,3]triazolo[4,5-b]pyridine-6,7-dione 6-(phenylhydrazone)](/img/structure/B13370737.png)
![N-methyl-N-(4-{6-[2-(methylamino)-1,3-thiazol-4-yl]-2-pyridinyl}-1,3-thiazol-2-yl)amine](/img/structure/B13370739.png)

![2,2-dimethyl-6-phenyl-3,6-dihydrofuro[2,3-e][2]benzofuran-8(2H)-one](/img/structure/B13370764.png)
![6-[(4-Fluorophenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370769.png)
![{2-[(Cyclopentylamino)methyl]phenoxy}acetic acid](/img/structure/B13370770.png)
![tert-butyl 3-({[2-(4-isopropylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13370775.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13370777.png)

![3-(1-Adamantyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370785.png)
